molecular formula C16H18ClN5O B1497081 Psb 11 hydrochloride CAS No. 444717-56-0

Psb 11 hydrochloride

Cat. No.: B1497081
CAS No.: 444717-56-0
M. Wt: 331.80 g/mol
InChI Key: GXTWRDNRTCRTTO-RFVHGSKJSA-N
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Description

  • Preparation Methods

    • The synthetic route for PSB 11 hydrochloride involves specific reaction conditions.
    • Unfortunately, detailed industrial production methods are not widely available in the public domain.
  • Chemical Reactions Analysis

    • PSB 11 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are context-dependent and may vary based on the specific synthetic pathway.
    • Major products formed from these reactions are not explicitly documented.
  • Scientific Research Applications

    • PSB 11 hydrochloride finds applications in several scientific fields:

        Chemistry: As a tool to study adenosine receptors and their signaling pathways.

        Biology: Investigating the role of A₃-R in cellular processes.

        Medicine: Potential therapeutic applications related to inflammation and immune responses.

        Industry: Although industrial applications are limited, research may uncover novel uses.

  • Mechanism of Action

    • PSB 11 hydrochloride exerts its effects by antagonizing the human A₃-R.
    • Molecular targets and pathways involved in this antagonism are still an active area of research.
  • Comparison with Similar Compounds

    • PSB 11 hydrochloride stands out due to its high selectivity for the human A₃-R.
    • Similar compounds include other adenosine receptor antagonists, but PSB 11’s potency and specificity set it apart.

    Properties

    CAS No.

    444717-56-0

    Molecular Formula

    C16H18ClN5O

    Molecular Weight

    331.80 g/mol

    IUPAC Name

    (8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride

    InChI

    InChI=1S/C16H17N5O.ClH/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10;/h4-8,11,17H,3,9H2,1-2H3;1H/t11-;/m1./s1

    InChI Key

    GXTWRDNRTCRTTO-RFVHGSKJSA-N

    SMILES

    CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl

    Isomeric SMILES

    CC[C@@H]1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl

    Canonical SMILES

    CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl

    Synonyms

    8-ethyl-4-methyl-2-phenyl-4,5,7,8-tetrahydro-1H-imidazo(2,1-i)purin-5-one
    PSB 11
    PSB-11
    PSB11 cpd

    Origin of Product

    United States

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